molecular formula C6H2BrClFNO B1383924 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde CAS No. 2092831-98-4

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde

Cat. No.: B1383924
CAS No.: 2092831-98-4
M. Wt: 238.44 g/mol
InChI Key: SYCPMPKSUUUZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H2BrClFNO and its molecular weight is 238.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Organic Transformations

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde, though not directly studied, is closely related to halogenated compounds used in various organic syntheses and transformations. For instance, compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in manufacturing anti-inflammatory and analgesic materials. Their synthesis, however, faces challenges due to the high cost and toxicity associated with certain reactants and the formation of undesirable decomposition products, driving the development of more practical synthesis methods (Qiu, Gu, Zhang, & Xu, 2009). Moreover, halogenated compounds like 2-Bromopropane, structurally related to this compound, are noted for specific reproductive and hematopoietic toxicities, informing risk assessments and occupational exposure limits (Takeuchi, Ichihara, & Kamijima, 1997).

Catalysis

In the realm of catalysis, silica-supported Brönsted acids are used in organic transformations, with catalysts adsorbed on silica gel offering benefits like good yields, recyclability, and environmental friendliness. These catalysts facilitate the production of compounds crucial in chemical and pharmaceutical industries (Kaur, Sharma, & Bedi, 2015).

Fluoroalkylation Reactions

Fluoroalkylation reactions, important in creating pharmaceuticals and agrochemicals, are evolving to be more environmentally friendly. Aqueous fluoroalkylation, including various specific reactions like trifluoromethylation and difluoromethylation, is part of this green chemistry trend, utilizing water as a solvent or reactant (Song, Han, Zhao, & Zhang, 2018).

Solid Lewis Acids

Compounds like Aluminium chlorofluoride (ACF), with a similar halogen composition, are recognized as solid Lewis acids with extraordinary acid strength, surpassing or equating the acidity of antimony pentafluoride. These acids find application in various catalytic reactions, significantly enhancing catalytic reactivity due to highly acidic centers on their surface (Krahl & Kemnitz, 2006).

Properties

IUPAC Name

2-bromo-3-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPMPKSUUUZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 5
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.